molecular formula C7H6N4O B2872396 N-(Cyanomethyl)pyridazine-3-carboxamide CAS No. 2107285-18-5

N-(Cyanomethyl)pyridazine-3-carboxamide

Cat. No.: B2872396
CAS No.: 2107285-18-5
M. Wt: 162.152
InChI Key: JOVLFXAPSIOTBF-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a cyanomethyl (-CH2CN) substituent at the carboxamide nitrogen. Pyridazine scaffolds are widely explored in medicinal chemistry due to their hydrogen-bonding capacity and metabolic stability.

Properties

IUPAC Name

N-(cyanomethyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-3-5-9-7(12)6-2-1-4-10-11-6/h1-2,4H,5H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVLFXAPSIOTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)pyridazine-3-carboxamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of cyanoacetylation and the use of efficient reaction conditions can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophilic reagents, aromatic amines, and various catalysts. For example, the reaction of the compound with nucleophilic reagents such as aromatic amines in boiling acetic acid can yield N-arylimino-pyrano[2,3-c]pyridine derivatives .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aromatic amines can lead to the formation of N-arylimino-pyrano[2,3-c]pyridine derivatives .

Scientific Research Applications

N-(Cyanomethyl)pyridazine-3-carboxamide has various scientific research applications, including:

    Chemistry: The compound is used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Pyridazine derivatives, including this compound, have shown potential as antimicrobial and anticancer agents.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

    Industry: Pyridazine derivatives are used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to its biological effects. For example, pyridazine derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer . The exact molecular targets and pathways involved in the action of this compound are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Regioselectivity

N-(tert-Butyl)pyridazine-3-carboxamide ()
  • Key Features : A bulky tert-butyl group at the carboxamide nitrogen.
  • Reactivity : Undergoes deprotonation with LTMP (lithium tetramethylpiperidide) in THF at -75°C, leading to 4-substituted derivatives. Exceptions occur with iodine, where halogen migration forms compound 20 .
  • Regioselectivity : Thiocarboxamide analogs (replacing -CONH2 with -CSNH2) shift regioselectivity to the 5-position, though yields remain moderate (likely due to reduced chelation stabilization) .
  • Comparison: The cyanomethyl group’s smaller size and electron-withdrawing nature may alter deprotonation kinetics or substituent migration compared to tert-butyl.
6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide ()
  • Key Features : Cyclopropanecarboxamido and deuterated methyl groups.
  • Applications : Patent claims highlight crystalline forms, suggesting enhanced stability for pharmaceutical use.
6-((Cyclopropylmethyl)amino)-5-(trifluoromethyl)-N-(2-(trifluoromethyl)benzyl)pyridazine-3-carboxamide (11p) ()
  • Key Features : Dual trifluoromethyl groups and a benzyl substituent.
  • Activity: Identified as a novel anticancer agent, likely targeting kinases or DNA repair pathways.
  • Comparison: The absence of trifluoromethyl groups in N-(cyanomethyl)pyridazine-3-carboxamide may reduce hydrophobicity and alter target selectivity .
N-[3-(Cyclopropylcarbamoyl)phenyl]-6-oxidanylidene-1-(phenylmethyl)pyridazine-3-carboxamide ()
  • Key Features : Phenylmethyl and cyclopropylcarbamoyl substituents.
  • Structural Data : Molecular weight = 388.42 g/mol; SMILES = c1ccc(cc1)CN2C(=O)C=CC(=N2)C(=O)Nc3cccc(c3)C(=O)NC4CC4 .
  • Comparison: The cyanomethyl group’s polar nature may enhance aqueous solubility compared to phenylmethyl, but reduce membrane permeability .
Europium-Based Patents (–8)
  • Examples: Derivatives like (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]pyridazine-3-carboxamide.
  • Synthesis : Multi-step sequences involving piperidine/proline esters and aldehydes.
  • Comparison: Cyanomethyl substitution simplifies synthesis compared to morpholine or trifluoromethylfuryl groups, which require additional coupling steps .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
This compound -CH2CN at N-carboxamide ~250 (estimated) Electron-withdrawing, polar N/A
N-(tert-Butyl)pyridazine-3-carboxamide -C(CH3)3 at N-carboxamide ~237 Bulky, deprotonation at C4
Compound 11p () -CH2C6H3(CF3)2, -CF3 ~483 Anticandidate, hydrophobic
Compound in -CH2C6H5, cyclopropylcarbamoyl 388.42 Ligand, moderate solubility

Table 2: Regioselectivity Trends in Deprotonation

Carboxamide Type Deprotonation Position Yield (%) Notes Reference
N-(tert-Butyl)pyridazine-3-carboxamide C4 60–75 Halogen migration with excess base
Thiocarboxamide analog C5 40–50 Reduced chelation, moderate yields

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